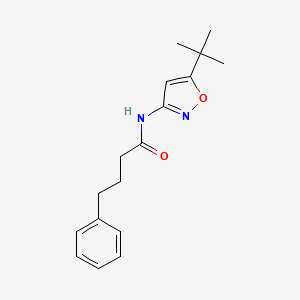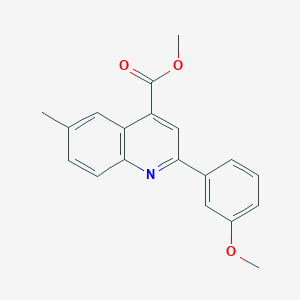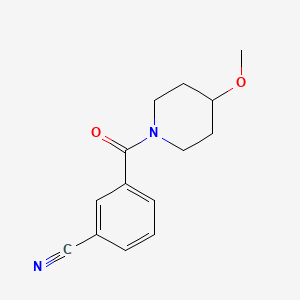![molecular formula C20H23NO4S B11114921 propyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11114921.png)
propyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbonyl groups yields alcohols .
Applications De Recherche Scientifique
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
3-alkylthieno[3,2-b]thiophenes: These compounds are used in organic electronics and have similar electronic properties.
Uniqueness
PROPYL 2-(3-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzamido group, in particular, may enhance its ability to interact with biological targets compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C20H23NO4S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
propyl 2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-3-11-25-20(23)17-15-9-6-10-16(15)26-19(17)21-18(22)13-7-5-8-14(12-13)24-4-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,21,22) |
Clé InChI |
LEODZPVQRACOCL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11114843.png)
![Ethyl 2-[(5-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoate](/img/structure/B11114848.png)


![(2E,5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11114859.png)
![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[2-(5-methyl-1H-benzimidazol-2-yl)phenol]](/img/structure/B11114865.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11114866.png)
![N-(3-chlorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114878.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B11114898.png)
![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11114905.png)
methanone](/img/structure/B11114909.png)



